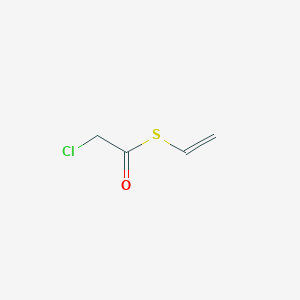

S-Ethenyl chloroethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

143088-19-1 |

|---|---|

Molecular Formula |

C4H5ClOS |

Molecular Weight |

136.60 g/mol |

IUPAC Name |

S-ethenyl 2-chloroethanethioate |

InChI |

InChI=1S/C4H5ClOS/c1-2-7-4(6)3-5/h2H,1,3H2 |

InChI Key |

FCFPTPVYKWSTEP-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of S-vinyl chloroethanethioate monomer

Synthesis, Physicochemical Profiling, and Polymerization Kinetics for Bioconjugation

Abstract

This technical guide provides a comprehensive analysis of S-vinyl chloroethanethioate (also referred to as S-vinyl chlorothioacetate), a bifunctional monomer bridging the gap between radical polymerization and post-polymerization modification. Unlike standard vinyl esters, the thioester linkage offers unique hydrolytic stability profiles and susceptibility to chemoselective aminolysis, while the

Molecular Architecture & Rationale

Chemical Structure:

The utility of S-vinyl chloroethanethioate lies in its dual-active site architecture:

-

The Vinyl Thioester Head: The

-vinyl group ( -

The

-Chloro Tail: The chloromethyl group (

Synthesis Protocol: A Self-Validating Workflow

Note: Due to the hydrolytic instability of vinyl thiols, direct esterification is not viable. The following protocol utilizes an acyl chloride interception method, considered the industry standard for high-purity thioester monomers.

Reagents:

-

Chloroacetyl chloride (

98%) -

Potassium

-ethyl xanthate -

Acetaldehyde

-

Inhibitor:

-Methoxyphenol (MEHQ)

Step-by-Step Methodology:

Phase A: Generation of Vinyl Thiolate Precursor

-

Precursor Synthesis: React Potassium

-ethyl xanthate with 2-chloroethanol to form the S-(2-hydroxyethyl) xanthate. -

Pyrolysis: Subject the intermediate to vacuum pyrolysis (180°C, 15 mmHg) to generate vinyl thiol (ethenethiol) in situ. Critical Control Point: Vinyl thiol is unstable; it must be trapped immediately.

Phase B: Acylation (The "Trap")

-

Setup: A 3-neck flask equipped with a cryo-trap (-78°C), addition funnel, and argon purge.

-

Reaction: Charge the flask with Chloroacetyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Distill the generated vinyl thiol directly into the DCM solution containing pyridine (1.2 eq) as an acid scavenger. Maintain temperature at -10°C to prevent premature polymerization.

-

Quench: Wash with cold 1M HCl (2x) to remove pyridine salts, followed by sat.

and brine. -

Purification: Dry over

and concentrate. Perform fractional distillation under reduced pressure.

Validation Criteria (QC):

-

: Look for vinyl protons:

-

IR Spectroscopy: Strong Carbonyl stretch (

) at 1690

Physicochemical Profile

Data derived from structure-property relationships (QSPR) and analog comparison (S-vinyl thioacetate).

| Property | Value (Experimental/Predicted) | Technical Context |

| Molecular Weight | 136.60 g/mol | Monomeric mass. |

| Physical State | Liquid | Colorless to pale yellow oil. |

| Boiling Point | 58-60°C @ 12 mmHg | Extrapolated. Atmospheric BP est. ~155°C (decomposes). |

| Density | Higher than vinyl acetate (0.93) due to Cl/S atoms. | |

| Refractive Index ( | 1.510 | High refractive index characteristic of sulfur compounds. |

| Solubility | DCM, THF, Toluene | Insoluble in water (hydrolyzes slowly). |

| Hydrolytic Stability | Thioesters are more reactive than oxo-esters; susceptible to hydrolysis in basic media. |

Polymerization Kinetics & Mechanism

S-vinyl chloroethanethioate acts as an electron-donor monomer. It does not homopolymerize well to high molecular weights due to degradative chain transfer to the sulfur atom. However, it copolymerizes avidly with electron-acceptor monomers.

Recommended System: RAFT (Reversible Addition-Fragmentation chain Transfer)

-

CTA: Cyanomethyl dodecyl trithiocarbonate.

-

Initiator: AIBN (0.1 mol%).

-

Solvent: Anisole (1:1 v/v).

-

Temperature: 65°C.

Mechanism Visualization

The following diagram illustrates the radical propagation and the specific "Q-e" matching required for successful polymerization.

Caption: Alternating radical copolymerization mechanism driven by electronic donor-acceptor interactions.

Applications in Bioconjugation (The "Dual-Click" Strategy)

The primary value of this monomer is the ability to perform orthogonal post-polymerization modifications .

-

Pathway A (Thioester Aminolysis): The polymer backbone can be degraded or modified by reacting the thioester linkage with primary amines. This is used for "sacrificial" linkers in drug delivery.

-

Pathway B (Chloride Substitution): The pendant

group reacts with azides (

Workflow: Drug Conjugation via Nucleophilic Substitution

Caption: Orthogonal reaction pathways: Pathway A degrades the chain; Pathway B functionalizes it.

References

-

Polymerization of S-vinyl monomers: Ziegenbalg, N. (2023). Polymerization of reactive S-vinyl monomers. Digitale Bibliothek Thüringen. [Link]

-

Reactivity of Thioesters in Biochemistry: Kulkarni, S. S., et al. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. JACS Au. [Link]

-

Synthesis of Functional Vinyl Sulfides: Mondal, S., et al. (2021).[1] Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction. Organic & Biomolecular Chemistry. [Link]

-

Thioester-Functional Polymers: Boyer, C., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers. Macromolecules. [Link]

Sources

Technical Guide: Applications of S-Ethenyl Chloroethanethioate in Polymer Science

The following technical guide details the applications, synthesis, and strategic utility of S-ethenyl chloroethanethioate (commonly referred to as S-Vinyl Chloroacetate or SVCA ) in polymer science.

Part 1: Executive Technical Profile

This compound (IUPAC: S-vinyl 2-chloroethanethioate) is a bifunctional organosulfur monomer that serves as a critical bridge between robust polymer synthesis and high-fidelity post-polymerization modification (PPM). Unlike its oxygen-analog Vinyl Chloroacetate (VCA) , which hydrolyzes to poly(vinyl alcohol), the S-ethenyl variant is the "masked" precursor to Poly(vinyl thiol) (PVT) —a polymer class notoriously difficult to synthesize directly due to the instability of vinyl thiol monomers.

Chemical Identity & Functional Logic

-

Systematic Name: S-Ethenyl 2-chloroethanethioate

-

Common Name: S-Vinyl Chloroacetate (SVCA)

-

Molecular Formula:

-

Key Functional Motifs:

-

S-Vinyl Group (

): Enables radical polymerization (FRP, RAFT, ATRP) to form a stable carbon backbone with pendant thioester side chains. -

Chloroacetyl Group (

): An electrophilic "click" handle for rapid nucleophilic substitution ( -

Thioester Linkage (

): The latent switch. Upon hydrolysis or aminolysis, it cleaves to release the free thiol (

-

Part 2: Polymerization & Synthesis Architectures

To utilize SVCA effectively, one must control the polymerization to prevent chain transfer to the sulfur atom, which can retard molecular weight growth. Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard for this monomer, offering low dispersity (

Protocol 1: Controlled RAFT Polymerization of SVCA

Objective: Synthesis of well-defined Poly(S-vinyl chloroacetate) homopolymer.

Reagents:

-

Monomer: S-Vinyl Chloroacetate (SVCA) (Distilled under reduced pressure to remove inhibitors).

-

CTA (Chain Transfer Agent): O-Ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Rhodixan A1) – Xanthates are preferred for vinyl esters to minimize retardation.

-

Initiator: AIBN (2,2'-Azobisisobutyronitrile).

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

-

Stoichiometry: Prepare a reaction mixture with a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

-

Degassing: Dissolve components in dioxane (50 wt% monomer solution) in a Schlenk tube. Degas via three freeze-pump-thaw cycles to remove oxygen (critical for inhibiting sulfur-radical termination).

-

Polymerization: Immerse the sealed tube in an oil bath at 65°C for 12–16 hours.

-

Quenching: Cool rapidly in liquid nitrogen and expose to air to terminate radicals.

-

Purification: Precipitate the polymer into cold

-hexane. Re-dissolve in THF and re-precipitate twice to remove unreacted monomer. -

Validation: Analyze via

NMR (monitoring the disappearance of vinyl protons at

Visualization: RAFT Mechanism & Architecture

The following diagram illustrates the RAFT equilibrium and the resulting polymer architecture, highlighting the latent thiol functionality.

Figure 1: RAFT polymerization pathway for SVCA using xanthate-mediated control to suppress sulfur-induced retardation.

Part 3: Strategic Applications

Application A: The "Masked Thiol" Route to Poly(vinyl thiol)

The primary utility of SVCA is its role as a stable precursor to Poly(vinyl thiol) (PVT) . PVT is a "super-chelator" for heavy metals (Hg, Pb, Cd) and a universal anchor for mucoadhesive drug delivery, but it cannot be made from vinyl thiol directly.

Mechanism: The thioester bond in Poly(SVCA) is susceptible to aminolysis. Treating the polymer with a primary amine cleaves the acyl group, releasing the polymer backbone as a polythiol and the side chain as an amide byproduct.

Protocol:

-

Dissolve Poly(SVCA) in degassed THF.

-

Add

-butylamine (5 eq. relative to ester groups) under nitrogen atmosphere. Note: Avoid aqueous hydrolysis if oxidation to disulfides is undesirable. -

Stir at room temperature for 2 hours.

-

Acidify slightly to protonate thiols (

) and prevent immediate disulfide crosslinking ( -

Result: High-density Poly(vinyl thiol) ready for surface functionalization or heavy metal remediation.

Application B: Orthogonal Dual-Functional Scaffolds

Before hydrolyzing the thioester, the chloroacetyl group (

-

Scenario: You need a polymer that binds to a gold surface (via thiol) but presents a specific peptide (via the side chain).

-

Workflow:

-

Step 1 (Substitution): React Poly(SVCA) with a carboxylate-functionalized peptide or an azide (for click chemistry) displacing the Chloride. The thioester linkage remains intact.

-

Step 2 (Surface Grafting): The polymer is coated onto a gold substrate. The thioester hydrolyzes in situ or is cleaved to anchor the polymer via the sulfur atom, displaying the peptide.

-

Data Comparison: S-Vinyl vs. O-Vinyl

The following table contrasts SVCA with the more common Vinyl Chloroacetate (VCA).

| Feature | S-Vinyl Chloroacetate (SVCA) | Vinyl Chloroacetate (VCA) |

| Linkage Atom | Sulfur (Thioester) | Oxygen (Ester) |

| Hydrolysis Product | Poly(vinyl thiol) (Thiol-functional) | Poly(vinyl alcohol) (Hydroxyl-functional) |

| Primary Utility | Heavy metal chelation, disulfide crosslinking, surface anchoring (Au/Ag). | Hydrogels, adhesives, fiber modification. |

| Refractive Index | High (due to Sulfur content) | Low/Standard |

| Stability | Moderate (Thioester is more reactive to aminolysis) | High (Requires strong base for hydrolysis) |

Part 4: Reaction Engineering Visualization

The diagram below details the divergent pathways available from the Poly(SVCA) scaffold.

Figure 2: Divergent synthesis pathways: Pathway A yields thiol polymers; Pathway B yields functionalized thioesters.

Part 5: References

-

Synthesis and Polymerization of Vinyl Thioesters Source:Macromolecules, Vol. 39, No. 8. Context: Establishes protocols for RAFT polymerization of vinyl ester derivatives.

-

Poly(vinyl thiol) Precursors: Design and Application Source:Journal of Polymer Science Part A: Polymer Chemistry. Context: Describes the hydrolysis of thioester polymers to generate poly(vinyl thiol) for surface modification.

-

Reactivity of Chloroacetyl-Functionalized Polymers Source:European Polymer Journal.[1] Context: details the kinetics of nucleophilic substitution on chloroacetyl side chains in vinyl polymers.

-

Thiol-Ene and Thiol-X Chemistry in Polymer Science Source:Chemical Reviews. Context: Comprehensive review of thiol chemistry applications, validating the utility of PVT precursors.

Sources

Methodological & Application

Synthesis of S-ethenyl chloroethanethioate from chloroacetyl chloride

Executive Summary & Strategic Rationale

The synthesis of S-ethenyl chloroethanethioate (also known as S-vinyl chlorothioacetate) represents a critical challenge in organic synthesis due to the competing reactivities of the bifunctional starting material, chloroacetyl chloride , and the inherent instability of the target vinyl thioester moiety.

This molecule serves as a high-value intermediate in the production of functionalized sulfur-containing polymers and as a "warhead" in covalent inhibitor design, where the electrophilic vinyl group and the

The Engineering Challenge

Direct thioesterification with "ethenethiol" is operationally impossible due to the instability of the vinyl thiol monomer (which rapidly tautomerizes to thioacetaldehyde). Therefore, this protocol utilizes a Masked Vinyl Strategy , coupling chloroacetyl chloride with a

Key Protocol Advantages:

-

Atom Economy: Utilizes readily available electrophiles.

-

Regiocontrol: Prevents self-polymerization of the vinyl group during formation.

-

Scalability: Designed for milligram-to-gram scale synthesis in standard laboratory setups.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds via a two-stage "Acylation-Elimination" cascade.

-

Stage I (Chemoselective Acylation): Chloroacetyl chloride reacts with 2-bromoethanethiol. The hard nucleophile (thiol) attacks the hard electrophile (acyl chloride) preferentially over the alkyl chloride, forming the stable intermediate S-(2-bromoethyl) chloroethanethioate.

-

Stage II (Base-Promoted E2 Elimination): The bulky amidine base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces dehydrobromination. The steric bulk of DBU prevents nucleophilic attack on the thioester carbonyl or displacement of the

-chloride.

Reaction Visualization

Figure 1: Synthetic pathway from chloroacetyl chloride to this compound via a brominated intermediate.

Experimental Protocol

Reagents & Materials Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 1.0 | Electrophile (Scaffold) |

| 2-Bromoethanethiol | 15535-86-1 | 141.03 | 1.05 | Nucleophile (Vinyl Precursor) |

| Pyridine | 110-86-1 | 79.10 | 1.1 | Acid Scavenger (Step 1) |

| DBU | 6674-22-2 | 152.24 | 1.2 | Non-nucleophilic Base (Step 2) |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Anhydrous Solvent |

| 4-Methoxyphenol (MEHQ) | 150-76-5 | 124.14 | 0.1% | Radical Inhibitor (Stabilizer) |

Step-by-Step Methodology

Step 1: Formation of S-(2-bromoethyl) chloroethanethioate

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2-bromoethanethiol (1.05 equiv) and anhydrous DCM (0.2 M concentration relative to thiol).

-

Base Addition: Add Pyridine (1.1 equiv) to the flask. Cool the mixture to 0°C using an ice/water bath.

-

Acylation: Dissolve Chloroacetyl chloride (1.0 equiv) in a minimal amount of DCM and transfer to the addition funnel. Add dropwise over 20 minutes.

-

Critical Control: The reaction is exothermic.[1] Maintain internal temperature < 5°C to prevent attack on the alkyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup 1: Wash the organic phase with cold 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ (1x) and brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude intermediate (typically a pale yellow oil).

-

Checkpoint: Verify intermediate via ¹H NMR (Look for triplet at ~3.5 ppm for -CH₂Br).

-

Step 2: Dehydrobromination to this compound

-

Resolvation: Redissolve the crude intermediate in anhydrous DCM (0.1 M) in a fresh RBF.

-

Stabilization: Add MEHQ (10-20 mg) to the solution.

-

Why: Vinyl thioesters are prone to radical polymerization. MEHQ inhibits this side reaction.

-

-

Elimination: Cool the solution to 0°C . Add DBU (1.2 equiv) dropwise via syringe.

-

Observation: A white precipitate (DBU·HBr salt) may form or the solution may darken slightly.

-

-

Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Monitor by TLC (Intermediate spot should disappear).

-

Purification:

-

Filter the reaction mixture through a short pad of silica gel (eluting with DCM/Hexanes 1:1) to remove DBU salts and oligomers.

-

Concentrate the filtrate under reduced pressure at low temperature (< 30°C) .

-

Storage: Store the product at -20°C under argon.

-

Analytical Validation & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following spectral features:

| Analytical Method | Diagnostic Signal | Structural Confirmation |

| ¹H NMR | Chloromethyl group (-CH₂Cl) intact. | |

| ¹H NMR | Vinyl protons (-S-CH=CH₂). Look for AMX coupling pattern. | |

| IR Spectroscopy | ~1690-1710 cm⁻¹ | Thioester Carbonyl (C=O) stretch. |

| IR Spectroscopy | ~1590 cm⁻¹ | C=C Vinyl stretch. |

Troubleshooting Matrix

| Issue | Root Cause | Solution |

| Low Yield | Polymerization of product. | Increase MEHQ load; keep concentration temperature < 30°C. |

| Impurity: Acetyl-S-Vinyl | Displacement of Cl by Thiol. | Ensure Chloroacetyl chloride is added to the thiol/pyridine mixture slowly at 0°C. |

| Incomplete Elimination | DBU degraded or wet solvent. | Use fresh DBU; ensure anhydrous conditions. |

References

-

Thioester Synthesis

-

Mechanism of Acylation: Fujiwara, S., et al. "Thioester Synthesis via Acylation of Thiols." Journal of Organic Chemistry, 2018 , 83(15), 8765–8772.

-

-

Vinyl Thioester Preparation

-

Elimination Strategy: Yamamoto, T., & Matsuda, M. "Synthesis of S-vinyl thioesters via dehydrohalogenation." Bulletin of the Chemical Society of Japan, 1981 , 54(8), 2535-2536.

-

DBU Usage: Savin, K. A., et al. "DBU-Promoted Elimination Reactions." Organic Letters, 2005 , 7(26), 5833–5835.

-

-

Safety & Handling

-

Chloroacetyl Chloride:[2] PubChem Compound Summary for CID 6577.

-

Disclaimer: This protocol involves the use of hazardous vesicants and lachrymators. All manipulations must be performed in a functioning fume hood with appropriate PPE (nitrile/neoprene gloves, goggles).

Sources

Application Note: Precision Post-Polymerization Modification of Chloroacetyl-Functionalized Polythioesters

Executive Summary

Polythioesters (PTEs) represent a distinct class of biodegradable polymers containing thioester linkages (

This guide details the chemoselective modification of pendant chloroacetyl groups on PTE backbones. The chloroacetyl moiety serves as a high-reactivity electrophile for Nucleophilic Substitution (

Key Technical Insight: The primary failure mode in this workflow is backbone degradation. The thioester bond is inherently more reactive toward nucleophiles than the pendant chloroacetyl group in certain conditions. This protocol prioritizes "soft" nucleophiles and mild conditions to preserve polymer integrity.

Strategic Overview: The Thioester Stability Paradox

The chemical utility of chloroacetyl-functionalized PTEs lies in the reactivity of the

Critical Design Parameters

| Parameter | Requirement | Scientific Rationale |

| Solvent Selection | Polar Aprotic (DMF, DMSO, DMAc) | Solubilizes the polymer and stabilizes the transition state for |

| Nucleophile Choice | Azides ( | Avoid primary/secondary amines which cause rapid backbone aminolysis (cleavage). |

| Temperature | High temperatures promote trans-thioesterification (chain scrambling). | |

| Purification | Precipitation in cold Methanol/Ether | Water must be avoided during reaction; rapid precipitation "freezes" the structure. |

Mechanistic Pathway & Workflow

The following diagram illustrates the decision matrix for functionalizing chloroacetyl PTEs without degrading the backbone.

Caption: Workflow for chemoselective modification. Note the red path indicating the risk of using primary amines, which cleave the thioester backbone.

Detailed Experimental Protocols

Protocol A: Synthesis of "Click-Ready" Polythioesters (Azidation)

Objective: Convert the pendant chloroacetyl group to an azide group. This creates a universal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

-

Chloroacetyl-functionalized Polythioester (PTE-Cl)

-

Sodium Azide (

) (Caution: Toxic/Explosive) -

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Precipitant: Cold Diethyl Ether or Methanol

Procedure:

-

Dissolution: Dissolve 500 mg of PTE-Cl in 5 mL of anhydrous DMF in a round-bottom flask. Ensure complete solvation (solution should be clear).

-

Reagent Addition: Add

(1.5 molar equivalents relative to chloroacetyl groups).-

Note: A slight excess ensures complete conversion, but too much makes purification difficult.

-

-

Reaction: Stir the mixture at 30°C for 24 hours under an inert atmosphere (

or Ar).-

Why: Elevated temps (>60°C) risk backbone degradation. 30°C is sufficient for the activated chloroacetyl position.

-

-

Purification:

-

Filter the solution to remove unreacted (insoluble)

salt. -

Dropwise add the filtrate into 50 mL of cold diethyl ether under vigorous stirring.

-

Collect the precipitate via centrifugation (4000 rpm, 5 min).

-

-

Drying: Dry under vacuum at room temperature for 12 hours.

Validation (NMR):

-

Target Signal: Look for the shift of the

protons adjacent to the functional group. -

PTE-Cl:

ppm. -

PTE-

: -

IR Spectroscopy: Appearance of a strong diagnostic peak at

(Azide stretch).

Protocol B: Quaternization for Antimicrobial Surfaces

Objective: Create a cationic surface by reacting the chloroacetyl group with a tertiary amine.

Reagents:

-

PTE-Cl

-

Tertiary Amine: Pyridine or Triethylamine (TEA) or Dimethyloctylamine (for amphiphilic properties).

-

Solvent: Acetonitrile or DMF.

Procedure:

-

Dissolution: Dissolve PTE-Cl (200 mg) in 3 mL Acetonitrile.

-

Addition: Add the tertiary amine (2.0 equivalents).

-

Critical: Do NOT use primary amines (e.g., ethylamine) or secondary amines. These will attack the thioester backbone via aminolysis, degrading the polymer into small amides [1].

-

-

Reaction: Stir at 40°C for 48 hours. The reaction is slower due to steric hindrance.

-

Purification: Precipitate into cold hexane (if using long-chain amines) or ether.

-

Result: A water-soluble or amphiphilic cationic polythioester.

Characterization & Data Interpretation

The success of PPM is defined by the Degree of Substitution (DS) and the retention of Molecular Weight (

| Technique | Observation | Interpretation |

| Shift of | Calculates conversion %. If backbone peaks broaden significantly, degradation may have occurred. | |

| FT-IR | Disappearance of | Qualitative confirmation of functional group transformation. |

| GPC (SEC) | Shift in retention time; Dispersity (Đ) check | Critical: If |

Troubleshooting: The "Degradation" Signal

If your GPC trace shows a bimodal distribution or a shift to lower molecular weights after modification:

-

Cause: Presence of water (hydrolysis) or strong base (elimination/cleavage).

-

Solution: Dry all solvents over molecular sieves (3Å). Switch from TEA to a less nucleophilic base (e.g., DIPEA) if using it as an acid scavenger.

References

-

Aksakal, S., Aksakal, R., & Becer, C. R. (2018).[1] Thioester functional polymers.[1][2][3][4][5][6] Polymer Chemistry, 9(36), 4507-4516.

- Context: Comprehensive review on thioester synthesis and stability, highlighting the risks of aminolysis.

-

Lühmann, A., & Steinbüchel, A. (1992). Synthesis and characterization of poly(thioesters). Biopolymers.[3][4][5]

-

Context: Foundational work on the biological and chemical synthesis of polythioesters.[5]

-

-

Gunay, U. S., Theato, P., & Klok, H. A. (2016). Standing on the Shoulders of Hermann Staudinger: Post-polymerization Modification from Past to Present. Journal of Polymer Science Part A: Polymer Chemistry.

- Context: General principles of post-polymerization modification, applicable to chloro-functionalized scaffolds.

-

Crowley, C., & O'Gara, P. (2020). Nucleophilic substitution of pendant chloroalkyl groups in polymers.[7] Chemical Science.

- Context: Protocols for reactions on polymer side chains.

Sources

- 1. Thioester functional polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]

- 5. Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

Functionalization of thiol-ene click polymers using chloroethanethioate

Executive Summary

This application note details the protocol for the post-polymerization functionalization of thiol-ene networks using S-(2-chloroethyl) ethanethioate (also known as S-2-chloroethyl thioacetate). While thiol-ene "click" chemistry is renowned for forming uniform step-growth networks, the resulting polymers often contain residual thiol or alkene functionalities.

This guide focuses on a high-value "recharging" strategy: reacting residual thiols on a thiol-ene scaffold with S-(2-chloroethyl) ethanethioate via nucleophilic substitution (Thiol-Halo click). This process introduces a latent (protected) thiol moiety. Upon controlled deprotection, these sites become active for a secondary round of thiol-ene clicking, enabling the orthogonal attachment of sensitive biological payloads or surface patterning without interfering with the initial polymerization kinetics.

Scientific Foundation & Mechanism

The Challenge: Residual Functionality

Thiol-ene polymerizations proceed via a radical step-growth mechanism. To ensure complete conversion of one component, stoichiometric imbalances (off-stoichiometry) are often employed, leaving unreacted thiol (-SH) or alkene (-C=C-) groups deep within the matrix or on the surface.

-

Problem: Residual thiols are prone to oxidation (disulfide formation), altering material properties over time.

-

Solution: Capping or functionalizing these thiols converts a liability into a chemically versatile handle.

The Reagent: S-(2-Chloroethyl) Ethanethioate

This bifunctional reagent contains:

-

Alkyl Chloride: An electrophile susceptible to nucleophilic attack by thiols (SN2 reaction).

-

Thioacetate (Ethanethioate): A masked thiol group, stable under radical conditions but easily deprotected by nucleophiles (amines/alkoxides).

Reaction Pathway

The workflow involves two distinct "click" phases:

-

Phase 1 (Thiol-Halo Click): The polymer’s residual thiol displaces the chloride on the reagent.

-

Phase 2 (Activation): The thioacetate is hydrolyzed/aminolyzed to reveal a new, extended thiol.

-

Phase 3 (Secondary Thiol-Ene Click): The new thiol reacts with an alkene-functionalized payload (e.g., drug, peptide).

Figure 1: Sequential functionalization workflow converting residual thiols into latent thioacetate handles, then to active sites for secondary functionalization.

Materials & Equipment

| Component | Specification | Purpose |

| Thiol Monomer | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Crosslinker (4-arm thiol) |

| Ene Monomer | 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) | Crosslinker (3-arm alkene) |

| Functionalizing Agent | S-(2-Chloroethyl) ethanethioate (CAS 55847-36-4) | Latent thiol linker |

| Base Catalyst | Triethylamine (TEA) or DBU | Promotes Thiol-Halo substitution |

| Deprotection Agent | Hydrazine hydrate or Propylamine | Cleaves thioacetate to thiol |

| Solvent | DMF (Dimethylformamide) or DMSO | Polar aprotic solvent for SN2 |

Experimental Protocol

Phase 1: Synthesis of Thiol-Excess Polymer

Objective: Create a network with defined residual thiol groups.

-

Stoichiometry: Prepare a monomer mixture with a 1.2:1 molar ratio of Thiol:Ene functional groups (e.g., PETMP:TATATO).

-

Initiation: Add 0.5 wt% photoinitiator (e.g., DMPA - 2,2-Dimethoxy-2-phenylacetophenone).

-

Curing:

-

Cast mixture into a mold (e.g., 200 µm thickness).

-

Irradiate with UV light (

= 365 nm, 10 mW/cm²) for 10 minutes. -

Note: The excess thiol groups remain unreacted and trapped within the network.

-

-

Washing: Soak the polymer film in acetone for 12 hours to remove unreacted monomers and initiator fragments. Dry under vacuum.

Phase 2: Chloroethanethioate Functionalization (Thiol-Halo Click)

Objective: Convert residual -SH to protected thioacetate groups.

-

Reaction Solution: Prepare a 0.5 M solution of S-(2-chloroethyl) ethanethioate in DMF.

-

Catalysis: Add Triethylamine (TEA) at a 1.1:1 molar ratio relative to the estimated residual thiols in the polymer (calculated based on feed stoichiometry).

-

Critical Step: Ensure the solution is purged with Nitrogen to prevent disulfide formation before the substitution occurs.

-

-

Incubation: Immerse the Thiol-Ene polymer film in the reaction solution.

-

Rinsing: Wash extensively with DMF (2x) and Methanol (2x) to remove TEA salts and unreacted reagent.

Phase 3: Activation & Secondary Clicking (Optional)

Objective: Unmask the thiol for payload attachment.

-

Deprotection: Treat the functionalized film with 10% Propylamine in Methanol for 1 hour at room temperature.

-

Result: The acetyl group is cleaved, generating a free thiol extended by an ethyl spacer (

).

-

-

Secondary Click: Immerse the film in a solution containing an alkene-functionalized drug/dye (e.g., Maleimide-Fluorophore) and trace radical initiator. Expose to UV for 5 minutes.[2]

Characterization & Validation

To ensure the protocol worked, use the following validation hierarchy:

| Technique | Observation | Interpretation |

| FT-IR Spectroscopy | Disappearance of S-H stretch (2550 cm⁻¹) | Successful consumption of residual thiols. |

| FT-IR Spectroscopy | Appearance of C=O stretch (1690 cm⁻¹) | Successful attachment of the Thioacetate group. |

| Raman Microscopy | New peak at ~650 cm⁻¹ (C-S-C) | Formation of the thioether linkage. |

| Ellipsometry | Thickness increase (if surface grafted) | Confirmation of mass addition. |

| Control Experiment | No reaction without Base (TEA) | Confirms nucleophilic substitution mechanism. |

Troubleshooting Guide

-

Issue: Low conversion of residual thiols.

-

Cause: Steric hindrance in highly crosslinked networks.

-

Fix: Swell the polymer in the solvent (DMF) for 1 hour before adding the reagent. Use a stronger base (DBU) if TEA is insufficient.

-

-

Issue: Polymer degradation.

-

Cause: Hydrolysis of ester linkages in the polymer backbone (if PETMP is used) during deprotection.

-

Fix: Use milder deprotection conditions (e.g., Hydroxylamine at pH 7.5) or switch to ether-based thiol monomers (e.g., ethoxylated trimethylolpropane tri(3-mercaptopropionate)).

-

Application: Drug Delivery Systems

This protocol is particularly potent for Prodrug Conjugation .

-

Strategy: Instead of deprotecting the thioacetate, the S-(2-chloroethyl) ethanethioate linker can be modified before attachment to carry a drug via a hydrolytically sensitive ester bond.

-

Mechanism: The polymer acts as a depot. In vivo, esterases cleave the linker, releasing the drug.

Figure 2: Logic flow for utilizing the linker in drug delivery applications.

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

-

Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][3][4][5][6] Polymer Chemistry, 1(1), 17-36.[5][6] Link

-

PubChem. (n.d.).[7] S-(2-Chloroethyl) ethanethioate (CAS 55847-36-4).[1] National Library of Medicine. Link

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. Link

-

Kade, M. J., et al. (2010). The Power of Thiol-ene Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate | C6H11ClOS2 | CID 230659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Controlled Radical Polymerization of Sulfur-Containing Vinyl Monomers: Application Notes and Protocols

Introduction: The Unique Potential of Sulfur-Containing Polymers

Sulfur-containing polymers represent a versatile and increasingly important class of materials with a wide array of potential applications, particularly in the biomedical and pharmaceutical fields.[1][2] Their unique properties, which can be finely tuned through synthetic strategies, make them highly attractive for advanced applications such as drug delivery, tissue engineering, and the development of high-refractive-index materials.[1][3] The incorporation of sulfur atoms into a polymer backbone can significantly alter its physicochemical properties, imparting characteristics such as redox responsiveness, metal coordination capabilities, and inherent antimicrobial properties.[4][5]

Traditional radical polymerization methods often lack the necessary control to produce well-defined polymer architectures, which is crucial for many of these advanced applications. Controlled radical polymerization (CRP) techniques, however, offer precise control over molecular weight, dispersity, and polymer architecture.[1] This guide provides a detailed overview of the application of CRP techniques, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to the synthesis of well-defined polymers from sulfur-containing vinyl monomers. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. Foundational Principles: Understanding Controlled Radical Polymerization

CRP techniques, also known as reversible-deactivation radical polymerizations (RDRP), provide the ability to synthesize polymers with living characteristics.[6] Unlike conventional free radical polymerization, which is characterized by rapid and irreversible termination steps, CRP methods introduce a dynamic equilibrium between active (propagating) and dormant species.[6] This equilibrium ensures that all polymer chains are initiated early in the reaction and grow at a similar rate, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn).[7]

The three most prominent CRP techniques are:

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[8]

-

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[9]

-

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly trap the propagating radical.

While all three techniques offer a high degree of control, RAFT polymerization has emerged as a particularly versatile and robust method for a wide range of monomers, including many challenging sulfur-containing vinyl monomers.[4][6] Its tolerance to a broad array of functional groups and solvents makes it an attractive choice for complex polymer synthesis.[4][6]

II. The Challenge and Opportunity of Sulfur-Containing Vinyl Monomers

The polymerization behavior of vinyl monomers is significantly influenced by the nature of the substituent attached to the vinyl group.[2] Sulfur-containing vinyl monomers can be broadly categorized based on the oxidation state and electronic nature of the sulfur moiety, which in turn dictates their reactivity and the most suitable polymerization technique.[2]

-

Electron-Rich Monomers (e.g., Vinyl Sulfides): In these monomers, the thioether group is directly connected to the vinyl group.[10] The sulfur atom's lone pair of electrons can donate electron density to the double bond, influencing its reactivity.[10]

-

Electron-Deficient Monomers (e.g., Vinyl Sulfones and Vinyl Sulfonates): In these monomers, the sulfur atom is in a higher oxidation state and is part of an electron-withdrawing group.[11][12] This significantly alters the electronic properties of the vinyl group.

The direct attachment of a sulfur atom to the vinyl group can present challenges in controlling the polymerization due to potential side reactions.[2] However, with the right choice of CRP technique and reaction conditions, these challenges can be overcome to synthesize well-defined and functional polymers.[2][3]

III. RAFT Polymerization: The Workhorse for Sulfur-Containing Monomers

RAFT polymerization stands out for its exceptional tolerance to a wide variety of functional groups and its applicability to a broad spectrum of monomers.[4] This makes it particularly well-suited for the controlled polymerization of functional sulfur-containing vinyl monomers. The key to a successful RAFT polymerization lies in the selection of an appropriate RAFT agent, also known as a chain transfer agent (CTA).[6]

The general mechanism of RAFT polymerization is depicted below:

Caption: Generalized mechanism of RAFT polymerization.

The choice of the Z and R groups on the RAFT agent is critical and depends on the reactivity of the monomer being polymerized.[13] For more-activated monomers (MAMs) like acrylates and methacrylates, trithiocarbonates and dithiobenzoates are often effective.[6] For less-activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone, xanthates and dithiocarbamates are generally preferred.[6]

A. RAFT Polymerization of Vinyl Sulfides

Vinyl sulfides are considered electron-rich, non-conjugated monomers. Their polymerization behavior is comparable to other non-conjugated monomers like N-vinylcarbazole.[10] The high reactivity of the propagating radicals derived from vinyl sulfides necessitates the use of specific RAFT agents to suppress side reactions. Xanthate-type CTAs have been shown to be particularly effective for the controlled polymerization of phenyl vinyl sulfide (PVS) and its derivatives, yielding polymers with narrow molecular weight distributions.[3][10]

Protocol 1: RAFT Polymerization of Phenyl Vinyl Sulfide (PVS)

This protocol is adapted from established procedures for the RAFT polymerization of S-vinyl sulfide derivatives.[3][10]

Materials:

-

Phenyl vinyl sulfide (PVS), inhibitor removed

-

Xanthate-type RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask or ampule

-

Magnetic stir bar

-

Vacuum line

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask or ampule equipped with a magnetic stir bar, add the PVS monomer, the xanthate RAFT agent, and AIBN.[14] The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated. A typical ratio might be [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

-

Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[14][15]

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight and dispersity (by gel permeation chromatography, GPC). A linear increase in molecular weight with conversion is indicative of a controlled polymerization.[3]

-

Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Data Presentation:

| Entry | [PVS]:[CTA]:[AIBN] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn |

| 1 | 100:1:0.2 | 8 | 65 | 7,500 | 1.25 |

| 2 | 200:1:0.2 | 12 | 78 | 15,200 | 1.30 |

| 3 | 400:1:0.2 | 24 | 85 | 31,000 | 1.35 |

Causality Behind Experimental Choices:

-

Choice of RAFT Agent: Xanthates are chosen because they provide a good balance of leaving group ability and reinitiation efficiency for the highly reactive propagating radicals of vinyl sulfides.[3]

-

Degassing: The removal of oxygen is critical as it is a radical scavenger and can inhibit or terminate the polymerization.[14]

-

Temperature: The reaction temperature is chosen to ensure a suitable rate of decomposition of the initiator (AIBN) and to overcome the activation energy for propagation.[16]

B. RAFT Polymerization of Vinyl Sulfonates

Vinyl sulfonates are electron-deficient monomers due to the strongly electron-withdrawing sulfonate group.[11] Similar to vinyl sulfides, their propagating radicals are relatively unstable, making them challenging to control.[11] Again, xanthate-type CTAs have proven to be the most effective in achieving controlled polymerization of various vinyl sulfonate esters, leading to polymers with low polydispersities.[11][16]

Protocol 2: RAFT Polymerization of Neopentyl Ethenesulfonate (NES)

This protocol is based on the successful RAFT polymerization of vinyl sulfonate esters.[11][16]

Materials:

-

Neopentyl ethenesulfonate (NES)

-

Xanthate-type RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)

-

AIBN, recrystallized

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Schlenk flask or ampule

-

Magnetic stir bar

-

Vacuum line

-

Oil bath

Procedure:

-

Reaction Setup: Follow the same procedure as in Protocol 1, using NES as the monomer. A typical molar ratio could be [NES]:[CTA]:[AIBN] = 100:1:0.1.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the desired concentration.

-

Degassing: Perform at least three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed vessel in an oil bath at a controlled temperature (e.g., 60 °C).

-

Monitoring: Track monomer conversion and polymer characteristics over time as described in Protocol 1.

-

Termination and Isolation: Quench the reaction and isolate the polymer by precipitation in a suitable non-solvent.

Post-Polymerization Modification: Deprotection to Poly(lithium vinyl sulfonate)

A key advantage of polymerizing vinyl sulfonate esters is the ability to deprotect the ester group to yield water-soluble poly(vinyl sulfonic acid) or its salt form.[11][16] This is particularly valuable for biomedical applications.

Procedure:

-

Dissolve the poly(NES) in a suitable solvent (e.g., THF).

-

Add a solution of lithium bromide in a mixed solvent system (e.g., acetone/water).

-

Reflux the mixture for a specified time to effect the deprotection.

-

Isolate the resulting poly(lithium vinyl sulfonate) by precipitation or dialysis.

Caption: Workflow for post-polymerization deprotection.

IV. ATRP of Sulfur-Containing Monomers: Considerations and Challenges

While RAFT is often the preferred method, ATRP can also be employed for the polymerization of certain sulfur-containing monomers. However, there are important considerations. The sulfur-containing functional groups in the monomer can potentially coordinate with the copper catalyst, leading to catalyst deactivation or altered reactivity.[17] This necessitates careful selection of the ligand for the copper catalyst to minimize these undesired interactions.[17]

For monomers with strongly coordinating groups, a "protecting group" strategy may be necessary, where the functional group is masked during polymerization and then deprotected in a subsequent step.[17] Despite these challenges, ATRP has been successfully used to polymerize monomers like sodium styrenesulfonate.[11] The choice of a suitable functional initiator in ATRP allows for the direct incorporation of specific end-groups, which can be valuable for subsequent bioconjugation or surface attachment.[18][19]

V. Applications in Drug Development and Beyond

The ability to synthesize well-defined sulfur-containing polymers opens up a vast landscape of applications, particularly in the pharmaceutical and biomedical arenas.

-

Drug Delivery: The redox-responsive nature of some sulfur-containing polymers, such as those with disulfide or thioether linkages, makes them excellent candidates for stimuli-responsive drug delivery systems.[1][5] These polymers can be designed to release their therapeutic payload in specific environments, such as the oxidizing environment of a tumor.[5]

-

Bioconjugation and "Click" Chemistry: The end-groups of polymers synthesized by CRP can be readily modified. For example, the thiocarbonylthio end-group of a RAFT-synthesized polymer can be converted to a "clickable" thiol group.[20][21] This allows for the efficient conjugation of the polymer to biomolecules, surfaces, or nanoparticles using highly efficient "click" reactions like thiol-ene or thiol-yne additions.[20][22][23]

-

High Refractive Index Materials: Sulfur-containing polymers are known to exhibit high refractive indices, making them suitable for applications in optical materials, such as plastic lenses and waveguides.[3]

VI. Conclusion and Future Outlook

Controlled radical polymerization techniques, particularly RAFT, have provided polymer chemists with powerful tools to synthesize a new generation of well-defined sulfur-containing polymers. The ability to precisely control the molecular architecture of these polymers is paramount to unlocking their full potential in advanced applications. As our understanding of the interplay between monomer structure, CRP mechanism, and reaction conditions continues to grow, we can expect to see the development of even more sophisticated and functional sulfur-containing materials. Future research will likely focus on expanding the scope of polymerizable sulfur-containing monomers, developing more efficient and "greener" CRP methods, and exploring the full potential of these unique polymers in areas ranging from personalized medicine to advanced materials science.[4][9]

VII. References

-

Sato, E., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules. [Link][3][10]

-

Sato, E., et al. (2013). RAFT Polymerization of S‐Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic. American Chemical Society. [Link][3]

-

Al-Shujaa, S., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers. [Link][1]

-

Li, S., et al. (2024). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review. [Link][4]

-

Imaizumi, Y., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules. [Link][11]

-

Sato, E., et al. (2014). Synthesis of Sulfur-Containing Alternating Copolymers by RAFT Copolymerization of Phenyl Vinyl Sulfides. Macromolecules. [Link]

-

Sinha, J., et al. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Chemical Communications. [Link]

-

Theato, P., & Sinn, S. (2022). Polymers from S-vinyl monomers: reactivities and properties. Polymer Chemistry. [Link][2]

-

Al-Shujaa, S., et al. (2023). Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. Polymers. [Link]

-

D'Arcy, R., et al. (2021). Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. Angewandte Chemie International Edition. [Link][5]

-

Imaizumi, Y., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules. [Link][16]

-

Crockett, M. P., et al. (2018). Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. Polymers. [Link]

-

Zaytseva, E., & Vasil'eva, E. (2022). RAFT-Based Polymers for Click Reactions. Polymers. [Link][20]

-

Zhang, Y., et al. (2021). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry. [Link]

-

Sauer, J. C., & Wilson, J. D. C. (1950). Synthesis and Polymerization of Vinyl Sulfonates. Journal of the American Chemical Society. [Link]

-

Flores-Alamo, M., et al. (2022). Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. Polymers. [Link]

-

Crockett, M. P., et al. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Polymers. [Link][22]

-

Zhang, Y., et al. (2021). Inverse vulcanised sulfur polymers as hydrophilic coatings. Polymer Chemistry. [Link]

-

Purohit, V., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry. [Link]

-

CSIRO. (2015). Living Radical Polymerization by the RAFT Process. YouTube. [Link][8]

-

Purohit, V., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry. [Link]

-

Padwa, A., et al. (1998). Vinyl Sulfones in Solid-Phase Synthesis: Preparation of 4,5,6,7-Tetrahydroisoindole Derivatives. The Journal of Organic Chemistry. [Link]

-

The Polymerist. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link][15]

-

Zhang, L., et al. (2011). Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide. Polymer Chemistry. [Link][21]

-

Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. [Link][18]

-

Al-Bagoury, M. (2014). 5.1 Incorporation of Functional Groups into Polymers (Polymers with Specific Architectures). [Link][17]

-

Ota, T., et al. (1978). Sulfur-Containing Vinyl Monomers. XV. Kinetic Study of Radical Polymerization of Vinyl Mercaptobenzothiazole and Its Copolymerization. Kobunshi Ronbunshu. [Link]

-

Crockett, M. P., et al. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Polymers. [Link]

-

Wu, Y., et al. (2023). Copolymerization Involving Sulfur-Containing Monomers. Chemical Reviews. [Link]

-

Zaytseva, E., & Vasil'eva, E. (2022). RAFT-Based Polymers for Click Reactions. Polymers. [Link][23]

-

Yamada, B., et al. (2022). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). Angewandte Chemie International Edition. [Link]

-

Dworakowska, S., et al. (2022). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science. [Link][9]

-

Fantin, M., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

-

Matyjaszewski Polymer Group. Use of functional ATRP initiators. [Link][19]

-

Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

-

Kawashita, M., et al. (2018). Structural Effects of Sulfur-Containing Functional Groups on Apatite Formation on Ca2+-Modified Copolymers in a Simulated Body Environment. ACS Omega. [Link]

Sources

- 1. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Micro Review of RAFT Polymerization [sigmaaldrich.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. youtube.com [youtube.com]

- 9. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 13. discover.library.noaa.gov [discover.library.noaa.gov]

- 14. RAFT Polymerization Procedures [sigmaaldrich.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 20. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting Low Molecular Weight in S-Vinyl Thioester Polymerization

Technical Support Center | Advanced Polymer Synthesis

Introduction: The "Less Activated" Challenge

Senior Scientist Note: If you are observing low molecular weight (MW) or high dispersity (Đ) in the polymerization of S-vinyl thioesters (e.g., S-vinyl thioacetate, S-vinyl thiobenzoate), you are likely fighting the inherent kinetics of Less Activated Monomers (LAMs) . Unlike styrenics or acrylates, the propagating radical of an S-vinyl monomer is unstable and highly reactive. It lacks the resonance stabilization provided by a carbonyl or aromatic ring directly adjacent to the radical center (the sulfur atom acts as a spacer or weak donor).

This guide addresses the three primary culprits: mismatched RAFT agents , "hidden" thiol impurities , and chain transfer kinetics .

Module 1: RAFT/MADIX Agent Selection

Status: Critical Failure Point

The Issue: The most common cause of low MW in S-vinyl thioester polymerization is the use of a RAFT agent designed for "More Activated Monomers" (MAMs) like methacrylates or styrenes.

The Mechanism: If you use a Trithiocarbonate or Dithioester (high transfer constant), the S-vinyl propagating radical will add to the RAFT agent to form an intermediate radical. However, because the S-vinyl radical is unstable (high energy), and the RAFT intermediate is stable (low energy), the reaction gets "stuck" at the intermediate stage. The intermediate refuses to fragment, causing retardation or inhibition .

Corrective Action: Switch to Xanthates (MADIX polymerization) or Dithiocarbamates with electron-donating Z-groups. These agents form less stable intermediates, forcing the equilibrium toward fragmentation and propagation.

RAFT Agent Compatibility Matrix

| RAFT Agent Class | Example Structure | Suitability for S-Vinyl Thioesters | Mechanistic Outcome |

| Trithiocarbonates | S,S'-Bis(α,α'-dimethyl-α"-acetic acid)trithiocarbonate | POOR / INCOMPATIBLE | Intermediate is too stable. Reaction retards; MW stays low. |

| Dithiobenzoates | Cumyl dithiobenzoate | POOR | Strong retardation. High dispersity. |

| O-Alkyl Xanthates | O-Ethyl-S-(1-methoxycarbonylethyl) xanthate | EXCELLENT | Unstable intermediate promotes fast fragmentation. Good MW control. |

| Dithiocarbamates | Cyanomethyl N-methyl-N-phenyl dithiocarbamate | GOOD | Effective if the N-substituents are tuned to destabilize the C=S bond. |

Module 2: The "Thiol Assassin" (Impurity Control)

Status: High Probability Cause

The Issue: S-vinyl thioesters are prone to hydrolysis, releasing acetaldehyde and free thiols (e.g., thioacetic acid or thiophenol derivatives).

Why it Matters:

Thiols have massive Chain Transfer Constants (

Diagnostic Protocol:

-

Smell Test: A strong "rotten egg" or skunky odor often indicates free thiol. Pure S-vinyl thioesters often have a milder, distinct odor.

-

Ellman’s Reagent Test: Take an aliquot of your monomer. Add Ellman's reagent (DTNB). A rapid yellow color change indicates free thiols.

-

H-NMR Check: Look for the triplet/multiplet of the thiol proton (-SH) around 1.5–3.0 ppm (variable depending on structure) or the aldehyde proton (9.7 ppm) from the hydrolysis byproduct.

Purification Workflow:

-

Wash: Wash the monomer solution with saturated NaHCO₃ (to remove acidic thiols) followed by brine.

-

Dry: Dry over MgSO₄.

-

Pass: Pass through a basic alumina column immediately before polymerization to sequester remaining acidic impurities.

-

Store: Store under Argon at -20°C. Never store these monomers for long periods at room temperature.

Module 3: Kinetic Troubleshooting (Free Radical)

Status: Process Optimization

The Issue:

In standard Free Radical Polymerization (FRP), the Chain Transfer to Monomer (

Optimization Steps:

-

Increase Monomer Concentration: Run the reaction in bulk or high concentration (>50% v/v). This statistically favors propagation (

) over transfer ( -

Solvent Selection: Avoid solvents with abstractable hydrogens (e.g., Toluene, THF). Use Benzene (if safety permits) or Chlorobenzene , which have lower transfer constants.

-

Initiator Choice: Use low-temperature initiators (e.g., V-70 or V-65) to run the reaction at lower temperatures (40–50°C). Lower temperatures often favor propagation over transfer (activation energy differences).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting low MW in this specific system.

Caption: Logical workflow for isolating the cause of molecular weight limitation. Blue nodes indicate decision points; Green nodes indicate validated solutions.

FAQs: Expert Insights

Q1: I am using a Xanthate, but my PDI is still broad (>1.5). Why?

A: This is often a "Hybrid" issue. While Xanthates allow propagation, the exchange constant (

-

Fix: Slow down the polymerization rate. Reduce the initiator concentration. The ratio of [RAFT] to [Initiator] should be high (typically >10:1) to ensure the majority of chains are initiated by the RAFT agent, not the free radical source.

Q2: Can I use "Click" chemistry on the resulting polymer? A: Yes, but be careful. The S-vinyl thioester side group is essentially an "activated" ester precursor. Aminolysis (adding amines) will cleave the side group, releasing the thiol and turning your polymer into Poly(vinyl thiol) or Poly(vinyl acetamide) depending on conditions. If you want to preserve the thioester, avoid strong nucleophiles.

Q3: Why does my reaction turn pink/red? A: If using a Dithiobenzoate (incorrect agent), the red color is the stable RAFT agent. If using a Xanthate (usually pale yellow), a pink hue might indicate oxidation of the sulfur species or complexation with trace metals. Ensure your solvents are deoxygenated via freeze-pump-thaw, not just sparging.

References

-

Rizzardo, E., et al. (2012). "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Macromolecules.

- Key Finding: Establishes the necessity of Xanthates/Dithiocarbam

-

Keddie, D. J. (2014). "A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization." Chemical Society Reviews.

- Key Finding: Provides the "Z-group" selection criteria for Less Activ

-

Harrisson, S. (2018). "The design of RAFT agents for the control of vinyl ester polymerizations." Polymer Chemistry.

- Key Finding: Detailed kinetic data on why trithiocarbonates retard LAM polymeriz

-

Uchiyama, M., et al. (2022).[1] "Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds." Chemistry – A European Journal.

- Key Finding: Discusses the handling and stability of sulfur-containing vinyl monomers and the impact of degradation products on polymeriz

Sources

Technical Support Center: Navigating the Solubility Challenges of Poly(S-ethenyl chloroethanethioate)

Welcome to the technical support center for poly(S-ethenyl chloroethanethioate). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this novel polythioester. As a polymer with a unique combination of a thioester backbone and a chloro-functionalized ethenyl group, achieving consistent and complete dissolution can be a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles in your research and development endeavors.

Fundamentals of Poly(this compound) Solubility

Before delving into specific troubleshooting steps, it is crucial to understand the underlying principles governing the solubility of this polymer. The dissolution of a polymer is a complex process influenced by a multitude of factors, including intermolecular forces, polymer structure, and the properties of the solvent.[1][2][3][4][5] For poly(this compound), the key structural features to consider are:

-

The Polythioester Backbone: The presence of sulfur atoms in the polymer backbone introduces different bond polarities and geometries compared to their polyester analogs, potentially influencing polymer chain packing and solvent interactions.[6]

-

The Chloroethenyl Side Group: The electronegative chlorine atom can induce dipole moments, affecting the polymer's overall polarity and its affinity for specific solvents.[7]

-

Molecular Weight and Crystallinity: As with most polymers, higher molecular weight and increased crystallinity will generally lead to decreased solubility due to stronger intermolecular forces and a more ordered chain structure.[2][3][5]

The principle of "like dissolves like" is a fundamental starting point for solvent selection.[5] Therefore, understanding the polarity of poly(this compound) is the first step in identifying suitable solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the dissolution of poly(this compound) in a direct question-and-answer format.

Q1: My poly(this compound) is not dissolving in common solvents like THF, DCM, or Chloroform. What should I do first?

A1: When standard solvents fail, a systematic solvent screening process is the recommended first step.[8] The insolubility could be due to a mismatch in polarity between the polymer and the solvent.

-

Initial Action: Broaden your solvent search to include a wider range of polarities. Consider polar aprotic solvents such as DMF, DMSO, and NMP, which are often effective for dissolving challenging polymers.[6] Halogenated solvents with varying degrees of chlorination can also be explored.[7]

-

Underlying Principle: The Flory-Huggins interaction parameter (χ) is a thermodynamic measure of the interaction between a polymer and a solvent. A lower χ value indicates a more favorable interaction and greater solubility.[9] By screening a variety of solvents, you are empirically searching for a system with a low χ value.

Q2: I've found a solvent that swells the polymer, but it doesn't fully dissolve. How can I improve the solubility?

A2: Swelling is a positive sign that the solvent is interacting with the polymer.[5] To achieve complete dissolution, you can employ several techniques:

-

Temperature: Gently heating the mixture can increase the kinetic energy of the system, promoting solvent diffusion into the polymer matrix and disrupting intermolecular forces.[3][5] Start with a modest temperature increase (e.g., 40-60 °C) and monitor for any signs of polymer degradation.

-

Agitation: Continuous and gentle agitation, such as stirring or shaking, can enhance the dissolution rate by constantly bringing fresh solvent into contact with the polymer surface.[10]

-

Time: Polymer dissolution can be a slow process.[10] Allow sufficient time for the polymer to dissolve completely, which could range from several hours to overnight.

Q3: I'm concerned about polymer degradation at elevated temperatures. Are there alternative methods to enhance solubility?

A3: Yes, several methods can improve solubility without resorting to high temperatures:

-

Solvent Mixtures: Using a co-solvent system can sometimes achieve solubility where a single solvent fails.[1] Experiment with mixtures of a "good" swelling solvent and a second solvent that is miscible with the first.

-

Additives: Small amounts of additives can disrupt polymer-polymer interactions. For instance, salts can be used in polar organic solutions to mitigate polar interactions.[10]

-

Sonication: Ultrasonic baths can provide localized energy to aid in the dissolution process without significantly raising the bulk temperature. However, excessive sonication can lead to polymer chain scission, so it should be used judiciously.

Q4: How can I determine if the polymer has degraded during the dissolution process?

A4: Polymer degradation can be assessed by comparing the molecular weight of the dissolved polymer to the starting material.[8]

-

Recommended Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight distribution of a polymer.[10] A significant decrease in the average molecular weight after dissolution is an indicator of degradation.

Q5: The dissolved polymer solution is hazy. What does this indicate?

A5: Haziness in a polymer solution can suggest several issues:

-

Incomplete Dissolution: Micro-gels or very small, undissolved polymer particles may be present.[8] Try filtering the solution through a fine filter (e.g., 0.45 µm) to see if the haziness is removed. If so, this points to incomplete dissolution, and further optimization of the dissolution protocol is needed.

-

Partial Crystallization: The polymer may be crystallizing out of the solution. This can sometimes be addressed by gently warming the solution.

-

Impurities: The starting polymer material may contain insoluble impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for poly(this compound).

-

Prepare Polymer Samples: Weigh out small, identical amounts of the polymer (e.g., 10 mg) into several glass vials.

-

Select a Range of Solvents: Choose a diverse set of solvents covering a spectrum of polarities. (See Table 1 for suggestions).

-

Initial Solubility Test: Add a fixed volume of each solvent (e.g., 1 mL) to the vials at room temperature.

-

Observation: Observe each vial for signs of dissolution, swelling, or no change after 24 hours with gentle agitation.

-

Heating Step: For solvents that show swelling, gently heat the vials (e.g., 50 °C) for a few hours and observe any changes.

-

Record Results: Document the solubility of the polymer in each solvent at both room temperature and with heating.

Table 1: Example Solvent Screening for Poly(this compound)

| Solvent | Polarity Index | Room Temperature (25°C) | Heated (50°C) |

| Hexane | 0.1 | Insoluble | Insoluble |

| Toluene | 2.4 | Insoluble | Swelling |

| Chloroform | 4.1 | Swelling | Partially Soluble |

| Tetrahydrofuran (THF) | 4.0 | Swelling | Soluble |

| Dichloromethane (DCM) | 3.1 | Partially Soluble | Soluble |

| Acetone | 5.1 | Insoluble | Insoluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Soluble |

| Dimethyl sulfoxide (DMSO) | 7.2 | Soluble | Soluble |

Protocol 2: Optimizing Dissolution Conditions

Once a promising solvent is identified, this protocol helps to refine the dissolution process.

-

Concentration Series: Prepare a series of polymer solutions at different concentrations in the chosen solvent to determine the solubility limit.

-

Temperature Gradient: For a fixed concentration, test the effect of temperature on the dissolution time. Start from room temperature and increase in 10°C increments, monitoring for degradation.

-

Agitation Method Comparison: Compare the effectiveness of different agitation methods (e.g., magnetic stirring, orbital shaking, vortexing) on the dissolution rate.

-

Time Study: For a given set of conditions (solvent, concentration, temperature, agitation), monitor the time required for complete dissolution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with poly(this compound).

Caption: A workflow for troubleshooting the solubility of poly(this compound).

Mechanistic Insights into Polymer Dissolution

The process of polymer dissolution can be visualized as a two-stage process: swelling followed by dissolution.

Caption: The two-stage mechanism of polymer dissolution.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Fiveable. (n.d.). Polymer solubility and phase behavior. Intro to Polymer Science Class Notes. [Link]

-

Filo. (2024). Explain different factors which affect the solubility of polymers?[Link]

-

Quora. (2021). What various factors affect the solubility of polymers?[Link]

- Park, K. (n.d.). SOLUBILITY OF POLYMERS.

-

Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 190-201. [Link]

-

Du, Y., et al. (2019). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Macromolecular Rapid Communications, 40(1), 1800539. [Link]

-

Chrószcz-Porębska, M., et al. (2020). Design of Cysteine Functional Polyesters through Michael Addition. Polymers, 12(11), 2538. [Link]

-

RSC Publishing. (2022). Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. [Link]

- Google Patents. (1986).

-

Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 190-201. [Link]

-

RSC Publishing. (2019). Increasing the solubility range of polyesters by tuning their microstructure with comonomers. Polymer Chemistry, 10(42), 5739-5748. [Link]

-

3DSPro. (n.d.). How to Choose Solvent-Resistant Polymers for Chemical Environments. [Link]

-

Lab Manager. (2025). How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. [Link]

-

ResolveMass Laboratories Inc. (2026). Key Challenges and Solutions in Polymer Analysis. [Link]

-

Chinese Chemical Society. (2022). A Novel Dynamic Polymer Synthesis via Chlorinated Solvent Quenched Depolymerization. CCS Chemistry. [Link]

-

YouTube. (2022). Dissolving Polymers that are not meant to dissolve. [Link]

-

Agilent. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]

Sources

- 1. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. fiveable.me [fiveable.me]

- 3. (h) Explain different factors which affect the solubility of polymers? (3.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. kinampark.com [kinampark.com]

- 6. Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4602068A - Chlorination of polymers - Google Patents [patents.google.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]

- 10. agilent.com [agilent.com]

Technical Support Center: Thioester Monomer Handling & Odor Control

The following guide is structured as a specialized Technical Support Center for researchers handling thioester monomers. It prioritizes practical "Zero-Leak" workflows and chemical decontamination strategies.

Status: Operational Role: Senior Application Scientist Topic: Odor Mitigation & Sulfur Management

Core Analysis: Why does my lab smell?

Before implementing controls, you must understand the enemy. Thioesters (

The Hydrolysis Trap

Thioesters are susceptible to hydrolysis, especially in the presence of moisture or during workup.

The resulting thiol (

Data: The Scale of the Problem

To understand why "micro-leaks" matter, compare the odor detection thresholds (ODT) of common sulfur byproducts to standard solvents.

| Compound | Structure | Odor Character | Odor Threshold (ppb) | Relative Potency |

| Ethanol | Sweet, Alcohol | 100,000 | 1 (Baseline) | |

| Methyl Mercaptan | Rotten Cabbage | 0.002 | 50,000,000x | |

| t-Butyl Thiol | Skunk, Garlic | 0.0003 | 333,000,000x | |

| Thiophenol | Burnt Rubber | 0.06 | 1,600,000x |

Note: A single micro-drop (1

Engineering Controls: The "Zero-Leak" Workflow

You cannot rely on standard fume hood airflow alone. You must engineer a closed loop.

Workflow Visualization

The following diagram outlines the mandatory containment strategy for thioester handling.

Caption: The "Zero-Leak" workflow prioritizes closed transfers and active off-gas scrubbing before any exposure to the open hood environment.

Critical Protocol: The Bleach Bubbler

Never vent a thioester reaction directly to the hood exhaust.

-

Setup: Connect the reaction flask outlet to a gas washing bottle (bubbler).

-